8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of a chlorine atom at the 8th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 8-chloroquinoline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires heating under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction could produce 1,2,3,4-tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new molecules with potential biological activities.
Biology and Medicine: The compound has been studied for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chlorine atom and carboxylic acid group may allow the compound to interact with enzymes and receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 8-Hydroxyquinoline
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Comparison: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group. This structural arrangement can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |
InChI Key |
JSQGMYAHTGCFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(=O)O)Cl)NC1 |
Origin of Product |
United States |
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